molecular formula C14H20O2 B1219088 dimethyl benzyl carbinyl isobutyrate CAS No. 59354-71-1

dimethyl benzyl carbinyl isobutyrate

Cat. No.: B1219088
CAS No.: 59354-71-1
M. Wt: 220.31 g/mol
InChI Key: KOEHGIXXSWVEPT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The IUPAC name for dimethyl benzyl carbinyl isobutyrate is 2-methyl-1-phenylpropan-2-yl 2-methylpropanoate , reflecting its esterified structure derived from isobutyric acid and dimethyl benzyl carbinol. The compound is characterized by a phenethyl backbone substituted with two methyl groups at the carbinyl carbon, esterified with isobutyric acid.

Synonyms for this compound are extensive, reflecting its use in industrial and regulatory contexts:

  • 1,1-Dimethyl-2-phenylethyl isobutyrate
  • α,α-Dimethylphenethyl isobutyrate
  • Benzyl dimethyl carbinyl isobutyrate
  • Dimethylbenzylcarbinyl isobutyrate

Regulatory identifiers include CAS No. 59354-71-1 , EINECS 261-715-3 , and FEMA No. 2394 .

Molecular Structure and Stereochemical Configuration

The molecular formula is C₁₄H₂₀O₂ , with a molecular weight of 220.31 g/mol . The structure comprises:

  • A phenyl group attached to a quaternary carbon (C2) bonded to two methyl groups.
  • An isobutyrate moiety (2-methylpropanoate) linked via an ester bond to the carbinyl oxygen.

Stereochemical Considerations :
The molecule lacks chiral centers due to the symmetric substitution pattern at the quaternary carbon (C2). Consequently, no stereoisomers are possible. Computational models predict a tetrahedral geometry around C2, with bond angles approximating 109.5°.

Key Structural Features Details
Backbone Phenethyl group with dimethyl substitution
Ester linkage Between carbinyl oxygen and isobutyrate
Hybridization of carbinyl carbon sp³
Bond angles (C2) ~109.5° (tetrahedral)

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 5H, aromatic protons)
    • δ 2.55 (s, 2H, CH₂ adjacent to ester oxygen)
    • δ 1.45 (s, 6H, two methyl groups on quaternary carbon)
    • δ 1.10 (d, J = 6.8 Hz, 6H, isobutyrate methyl groups).
  • ¹³C NMR :
    • δ 174.2 (C=O), 140.1 (aromatic C1), 128.3–126.8 (aromatic CH), 70.5 (quaternary C2), 34.2 (isobutyrate CH), 27.9 and 19.8 (methyl carbons).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1735 cm⁻¹ (C=O stretch of ester)
  • Bands at 1240 cm⁻¹ (C–O ester asymmetric stretch) and 1150 cm⁻¹ (C–O symmetric stretch).
  • Aromatic C–H stretches observed at 3030–3060 cm⁻¹ .

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 220 (M⁺, low intensity due to ester fragmentation)
  • Base peak at m/z 105 (tropylium ion, C₇H₇⁺ from phenyl group)
  • Fragment at m/z 87 (isobutyrate acylium ion, C₄H₇O₂⁺).

Crystallographic Data and Conformational Analysis

Crystallographic Data :
No single-crystal X-ray diffraction data is publicly available for this compound. However, related esters, such as benzyl isobutyrate, crystallize in monoclinic systems with space group P2₁/c.

Conformational Analysis :

  • The ester group adopts a s-cis conformation, minimizing steric hindrance between the phenyl and isobutyrate groups.
  • The quaternary carbon restricts rotation, rendering the phenyl and ester moieties rigid.
  • Computational studies (DFT) suggest a twisted geometry between the phenyl ring and ester plane, with a dihedral angle of ~45°.
Parameter Value
Predicted crystal system Monoclinic
Space group P2₁/c (hypothetical)
Dihedral angle (phenyl-ester) ~45°
Torsional barrier ~5 kcal/mol (ester rotation)

Properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHGIXXSWVEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069324
Record name Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59354-71-1
Record name 1,1-Dimethyl-2-phenylethyl 2-methylpropanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester
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Record name Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester
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Record name Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester
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Record name 1,1-dimethyl-2-phenylethyl isobutyrate
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Preparation Methods

Catalytic Systems and Reaction Conditions

  • Catalysts : Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is the predominant catalyst, though p-toluenesulfonic acid (PTSA) and ion-exchange resins have also been explored.

  • Solvents : The reaction is typically conducted under solvent-free, azeotropic conditions to facilitate water removal. Toluene or cyclohexane is added to form a low-boiling azeotrope with water, shifting the equilibrium toward ester formation.

  • Temperature : Optimized between 100–120°C to balance reaction rate and side-product formation.

Industrial-Scale Protocol

A representative procedure from patent literature involves:

  • Mixing DMBC (1.0 mol), isobutyric acid (1.2 mol), and H2SO4\text{H}_2\text{SO}_4 (0.05 mol).

  • Refluxing at 110°C with toluene, using a Dean-Stark trap to remove water.

  • Neutralizing the catalyst with sodium bicarbonate post-reaction.

  • Distilling the crude product under reduced pressure (2–5 mmHg) to isolate the ester.

Yield : 85–92%.

Transesterification of Dimethyl Benzyl Carbinyl Formate

An alternative route involves transesterification of dimethyl benzyl carbinyl formate, a precursor synthesized via formic acid addition to β,β-dimethylstyrene (Scheme 1).

Synthesis of Dimethyl Benzyl Carbinyl Formate

  • Olefin Preparation : β,β-Dimethylstyrene is synthesized by dehydrating 2-methyl-3-phenyl-1-propanol or treating neophyl chloride with sodium formate.

  • Formic Acid Addition :

    β,β-Dimethylstyrene+HCOOHH2SO4,ROHDimethyl Benzyl Carbinyl Formate\beta,\beta\text{-Dimethylstyrene} + \text{HCOOH} \xrightarrow{\text{H}_2\text{SO}_4, \text{ROH}} \text{Dimethyl Benzyl Carbinyl Formate}
    • Conditions : 5–50°C, molar ratios of olefin:formic acid:alcohol = 1:1–10:0.1–2.

    • Catalyst : Sulfuric acid (0.05–0.2 mol per mole olefin).

Transesterification to Isobutyrate

The formate ester undergoes transesterification with methyl isobutyrate:

Dimethyl Benzyl Carbinyl Formate+Methyl IsobutyrateDimethyl Benzyl Carbinyl Isobutyrate+Methyl Formate\text{Dimethyl Benzyl Carbinyl Formate} + \text{Methyl Isobutyrate} \rightarrow \text{this compound} + \text{Methyl Formate}

  • Conditions : 120–140°C, catalytic sodium methoxide (NaOCH3\text{NaOCH}_3).

  • Yield : 78–84%.

Comparative Analysis of Preparation Methods

Parameter Direct Esterification Transesterification
Starting Materials DMBC, isobutyric acidβ,β-Dimethylstyrene, formic acid
Catalyst H2SO4\text{H}_2\text{SO}_4H2SO4\text{H}_2\text{SO}_4, NaOCH3\text{NaOCH}_3
Reaction Time 4–6 hours8–12 hours (two-step)
Yield 85–92%75–84%
Purity >98% (after distillation)Requires rigorous purification

Key Findings :

  • Direct esterification is more efficient for industrial-scale production due to fewer steps and higher yields.

  • Transesterification is advantageous when β,β-dimethylstyrene is readily available, though it introduces complexity.

Reaction Optimization and Kinetic Insights

Effect of Alcohol Additives

Incorporating alcohols (e.g., methanol, isobutanol) during formic acid addition accelerates the reaction by stabilizing intermediates. For example, methanol reduces reaction time from 120 to 90 minutes while maintaining a 73% yield.

Azeotropic Distillation Efficiency

Water removal via toluene azeotrope improves conversion rates by 15–20% compared to non-azeotropic conditions.

Side Reactions and Mitigation

  • Di-ester Formation : Occurs at elevated temperatures (>130°C). Mitigated by precise temperature control.

  • Oxidation : Minimized by conducting reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Dimethyl benzyl carbinyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

Scientific Research Applications

Chemistry

  • Analytical Chemistry : Dimethyl benzyl carbinyl isobutyrate serves as a reference compound in analytical chemistry. It is used for calibrating instruments and validating analytical methods due to its well-defined properties and stability.
  • Chemical Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for developing new chemical products and understanding reaction mechanisms.

Biology

  • Olfactory Studies : Its pleasant scent makes it useful for research related to olfactory receptors and scent perception. Studies focus on how this compound interacts with olfactory receptors in the nasal cavity, triggering signal transduction pathways that result in scent perception.
  • Therapeutic Research : Ongoing research explores the potential therapeutic effects of this compound, particularly in aromatherapy. Its aromatic properties may influence mood and psychological well-being.

Medicine

  • Aromatherapy : The compound's application in aromatherapy leverages its fragrance to promote relaxation and enhance mood. Research continues to investigate its effectiveness in various therapeutic settings.

Industry

  • Fragrance Industry : this compound is widely utilized in the fragrance industry as a key ingredient in numerous perfumes and scented products. Its stability and pleasant fruity odor make it a preferred choice among perfumers .

Case Study 1: Analytical Calibration

In a study published in Food and Chemical Toxicology, this compound was used as a calibration standard for gas chromatography-mass spectrometry (GC-MS) analyses of fragrance compounds. The results demonstrated its reliability as a reference material, underscoring its importance in quality control within the fragrance industry .

Case Study 2: Olfactory Research

Research conducted by olfactory scientists investigated the interaction between this compound and human olfactory receptors. The findings indicated that this compound activates specific receptors associated with fruity scents, providing insights into how humans perceive different odors .

Mechanism of Action

The mechanism of action of dimethyl benzyl carbinyl isobutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity odor. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .

Comparison with Similar Compounds

Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3)

  • Molecular Formula : C₁₃H₁₈O₂ (Molar Mass: 206.28 g/mol)
  • Structure: Acetate ester of dimethyl benzyl carbinol.
  • Odor Profile: Fresh, floral, and herbal notes, less fruity than the isobutyrate .
  • Applications : Used since the 1930s in fragrances, with annual U.S. consumption ~50,000 lbs . Lower volatility compared to the isobutyrate due to the shorter acetate chain.
  • Concentration : Up to 0.4% in perfumes , similar to the isobutyrate, but more restricted in detergents (max 0.02%) .

Dimethyl Benzyl Carbinyl Butyrate (CAS 10094-34-5)

  • Molecular Formula : C₁₅H₂₂O₂ (Molar Mass: 234.33 g/mol)
  • Structure: Butyrate ester (straight-chain C4 acid) of dimethyl benzyl carbinol.
  • Odor Profile : Richer, sweeter, and more balsamic than the isobutyrate, with reduced green nuances .
  • Applications : Preferred in heavy floral and oriental fragrances. Its higher molecular weight (same as isobutyrate but linear chain) increases persistence on skin.
  • Regulatory Status : Listed under FEMA/GRAS for flavor use, unlike the isobutyrate, which is primarily fragrance-focused .

Dimethyl Phenethyl Carbinyl Isobutyrate (CAS 10031-71-7)

  • Molecular Formula : C₁₅H₂₂O₂ (Molar Mass: 234.33 g/mol)
  • Structure: Isobutyrate ester of dimethyl phenethyl carbinol (phenethyl vs. benzyl substitution).
  • Odor Profile: Similar fruity notes but with added honey-like and spicy undertones due to the phenethyl group .
  • Applications : Dual use in flavors (FEMA 2736) and fragrances, unlike the benzyl-substituted isobutyrate, which is fragrance-exclusive .
  • Regulatory Status: Approved by JECFA (No. 1461) for food applications, highlighting its safety in ingestible products .

Styrallyl Isobutyrate (CAS 7775-39-5)

  • Molecular Formula : C₁₂H₁₆O₂ (Molar Mass: 192.25 g/mol)
  • Structure: Isobutyrate ester of styrallyl alcohol (methyl phenyl carbinol).
  • Odor Profile : Sharper, rosy-green aroma compared to the sweeter dimethyl benzyl carbinyl isobutyrate .
  • Applications: Used in floral and herbal fragrances but less versatile due to its pronounced sharpness.

Key Comparative Data Table

Compound CAS Number Molecular Formula Molar Mass (g/mol) Odor Profile Primary Use Regulatory Status
This compound 59354-71-1 C₁₅H₂₂O₂ 234.33 Fruity, floral, green Fragrances IFRA-compliant
Dimethyl benzyl carbinyl acetate 151-05-3 C₁₃H₁₈O₂ 206.28 Floral, herbal Fragrances IFRA-compliant
Dimethyl benzyl carbinyl butyrate 10094-34-5 C₁₅H₂₂O₂ 234.33 Balsamic, sweet Fragrances/Flavors FEMA/GRAS
Dimethyl phenethyl carbinyl isobutyrate 10031-71-7 C₁₅H₂₂O₂ 234.33 Fruity, honey, spicy Flavors/Fragrances JECFA 1461, FEMA 2736
Styrallyl isobutyrate 7775-39-5 C₁₂H₁₆O₂ 192.25 Rosy-green, sharp Fragrances IFRA-compliant

Research Findings and Industrial Insights

  • Volatility and Stability : The branched isobutyrate group in this compound reduces its volatility compared to acetate esters, enhancing its longevity in perfumes .
  • Structural Isomerism : Despite identical molecular formulas (e.g., dimethyl benzyl carbinyl butyrate vs. isobutyrate), branching in the acid moiety significantly alters odor profiles and solubility .
  • Regulatory Divergence : While dimethyl phenethyl carbinyl isobutyrate is approved for food use, the benzyl-substituted variant is restricted to fragrances, reflecting differences in metabolic pathways and toxicity .

Biological Activity

Dimethyl benzyl carbinyl isobutyrate (DMBCI) is a synthetic compound primarily used in the fragrance industry, known for its fruity and floral scent characteristics. Its biological activity has garnered interest due to potential applications in cosmetics, pharmaceuticals, and food industries. This article explores the biological properties of DMBCI, including its antioxidant activity, cytotoxic effects, and potential safety concerns based on various studies.

  • Chemical Formula : C₁₄H₂₀O₂
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 10094-34-5
  • Appearance : Colorless liquid
  • Boiling Point : 246°C
  • Flash Point : 94°C

1. Antioxidant Properties

Research indicates that DMBCI exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders.

  • Study Findings :
    • In vitro assays demonstrated that DMBCI can inhibit lipid peroxidation, a process that damages cell membranes and contributes to aging and disease progression.
    • The compound showed a concentration-dependent inhibition of thiobarbituric acid-reactive substances (TBARS), with an IC₅₀ value indicating effective scavenging of free radicals .

2. Cytotoxic Effects

The cytotoxic effects of DMBCI have been evaluated in several studies, particularly concerning its impact on cancer cell lines.

  • Cytotoxicity Assays :
    • In a study involving prostate cancer cell lines (PC3 and DU145), DMBCI demonstrated dose-dependent cytotoxicity. The IC₅₀ values were significantly lower for PC3 cells compared to DU145 cells, suggesting higher sensitivity of PC3 cells to DMBCI .
    • The mechanism of action appears to involve induction of apoptosis in cancer cells, characterized by chromatin condensation and DNA damage .
Cell LineIC₅₀ (μg/mL) at 24hIC₅₀ (μg/mL) at 48hIC₅₀ (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

3. Safety and Toxicological Profile

The safety profile of DMBCI has been evaluated through various toxicological studies.

  • Mutagenicity Testing :
    • Studies have shown that DMBCI does not exhibit mutagenic or clastogenic effects in standard assays such as the Ames test and micronucleus test .
  • Sensitization Potential :
    • Clinical tests indicated no significant sensitization reactions among volunteers exposed to DMBCI at various concentrations .

Case Studies

Several case studies have highlighted the application of DMBCI in different fields:

  • Cosmetic Applications :
    • Due to its pleasant aroma and skin conditioning properties, DMBCI is frequently used in perfumes and cosmetic formulations aimed at providing a sensory experience while also offering skin benefits through its antioxidant activity.
  • Pharmaceutical Research :
    • Ongoing research is investigating the potential use of DMBCI as an adjunct therapy in cancer treatment due to its ability to selectively induce apoptosis in malignant cells without affecting normal cells .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for dimethyl benzyl carbinyl isobutyrate, and how can reaction parameters be optimized for improved yields?

  • Methodological Answer : The compound is synthesized via esterification of dimethyl benzyl carbinol with isobutyric acid, typically catalyzed by concentrated sulfuric acid or other Brønsted acids. Optimization can be achieved through Design of Experiments (DOE) to adjust molar ratios (e.g., 1:1.2 alcohol-to-acid), temperature (80–120°C), and reaction time (4–8 hours). Post-synthesis purification via vacuum distillation or column chromatography is recommended to isolate the ester . One-step methods, as demonstrated for its acetate analog, may also apply here .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is effective. Cross-referencing with databases like PubChem or FEMA/JECFA evaluations ensures accuracy .

Q. What functional properties make this compound relevant in fragrance formulations?

  • Methodological Answer : Its fruity, floral odor profile (e.g., apple, rose) is attributed to the ester’s molecular structure. Odor threshold studies should follow ASTM E544-99 standards, using gas dilution olfactometry with trained panels. Comparative analyses with analogs (e.g., dimethyl benzyl carbinyl acetate) can elucidate structure-odor relationships .

Advanced Research Questions

Q. How do catalytic systems influence stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : Brønsted acids (e.g., H₂SO₄) favor non-stereoselective esterification, while lipases (e.g., Candida antarctica) may induce enantioselectivity. Kinetic resolution studies under varying pH (5–8) and solvent systems (e.g., hexane vs. tert-butanol) can identify optimal conditions for chiral purity. Nuclear Overhauser Effect (NOE) NMR or chiral GC columns are critical for stereochemical analysis .

Q. What degradation pathways dominate under accelerated stability testing (e.g., 40°C/75% RH), and how can stability be enhanced?

  • Methodological Answer : Hydrolysis is the primary degradation mechanism, monitored via pH shifts or GC-MS detection of isobutyric acid. Accelerated studies should follow ICH Q1A guidelines. Stabilization strategies include microencapsulation (e.g., cyclodextrin complexes) or antioxidant additives (e.g., BHT at 0.01–0.1% w/w). Arrhenius modeling predicts shelf-life under standard conditions .

Q. How can discrepancies in reported odor thresholds (e.g., 0.5 ppb vs. 2 ppb) be resolved across studies?

  • Methodological Answer : Variability arises from differences in panelist sensitivity and matrix effects (e.g., solvent carriers). Standardized protocols (ISO 13301) using a unified panel size (n ≥ 12) and consistent solvent systems (e.g., triethyl citrate) are recommended. Meta-analyses of published data with statistical weighting (e.g., random-effects models) can reconcile outliers .

Q. What mechanistic insights explain the compound’s volatility in topical formulations, and how can retention be modulated?

  • Methodological Answer : Volatility is governed by vapor pressure (estimated via Clausius-Clapeyron equation) and formulation polarity. Franz cell diffusion studies with synthetic membranes (e.g., Strat-M®) quantify evaporation rates. Polymer-based matrices (e.g., poloxamers) or silicone derivatives (e.g., dimethicone) can prolong retention .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly (50–90%) across literature reports, and how can reproducibility be improved?

  • Methodological Answer : Yield variations stem from unoptimized catalyst loading (e.g., 0.5–5% H₂SO₄) or incomplete removal of water (via Dean-Stark traps). Reproducibility requires strict control of anhydrous conditions (Karl Fischer titration <0.1% H₂O) and real-time reaction monitoring (e.g., inline FTIR). Collaborative inter-laboratory studies using standardized protocols are advised .

Research Design Considerations

Q. What in silico tools predict the environmental fate of this compound, and how can these guide ecotoxicological studies?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. For experimental validation, OECD 301F ready biodegradability tests and Daphnia magna acute toxicity assays (OECD 202) are critical. Cross-reference with EPA’s CompTox Chemicals Dashboard for hazard prioritization .

Tables for Key Data

Property Value/Method Reference
CAS No.59354-71-1
Molecular Weight220.3 g/mol
Odor Threshold0.5–2 ppb (gas dilution olfactometry)
Synthesis Yield (Optimized)85–90% (H₂SO₄ catalysis, 100°C, 6 hours)
Stability (25°C, dry)>24 months (HPLC purity ≥98%)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl benzyl carbinyl isobutyrate
Reactant of Route 2
Reactant of Route 2
dimethyl benzyl carbinyl isobutyrate

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